

An In-Depth Technical Guide to Ethyl 2-Hydroxyethanesulfonate

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Compound of Interest

Compound Name: 2-ETHOXY SULFONYLETHANOL

Cat. No.: B1329904

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This guide provides a comprehensive technical overview of Ethyl 2-hydroxyethanesulfonate, a multifunctional chemical compound with significant potential in organic synthesis and pharmaceutical development. We will delve into its chemical identity, synthesis, physicochemical properties, reactivity, and applications, offering field-proven insights for researchers, chemists, and drug development professionals.

Section 1: Chemical Identity and Physicochemical Properties

Ethyl 2-hydroxyethanesulfonate is an organosulfur compound featuring a sulfonate ester group, an ethyl moiety, and a primary alcohol. This unique combination of functional groups imparts a versatile reactivity profile, making it a valuable intermediate in chemical synthesis.

Identifier and Nomenclature:

- CAS Number: 58337-44-3
- IUPAC Name: Ethyl 2-hydroxyethanesulfonate
- Synonyms: **2-ethoxysulfonylethanol**, Ethyl isethionate, Ethanesulfonic acid, 2-hydroxy-, ethyl ester

Physicochemical Data Summary:

The following table summarizes the key physicochemical properties of Ethyl 2-hydroxyethanesulfonate.

Property	Value	Source
Molecular Formula	C ₄ H ₁₀ O ₄ S	[1]
Molecular Weight	154.18 g/mol	[1][2]
Density	1.29 g/cm ³	[1]
Boiling Point	315.2 °C at 760 mmHg	[1]
Flash Point	144.4 °C	[1]
Refractive Index	1.458	[1]
Hydrogen Bond Donors	1	[1]
Hydrogen Bond Acceptors	4	[1]

Section 2: Synthesis and Manufacturing

The synthesis of Ethyl 2-hydroxyethanesulfonate can be approached through several established routes in organic chemistry. A prevalent method is analogous to the industrial production of isethionate salts, which involves the reaction of ethylene oxide with a corresponding bisulfite. For the ethyl ester, a direct esterification of isethionic acid is a logical and controllable pathway.

Experimental Protocol: Synthesis via Fischer Esterification of Isethionic Acid

This protocol describes a laboratory-scale synthesis. The causality behind this choice is its straightforwardness and use of common reagents. The reaction proceeds by protonating the sulfonic acid, making it more electrophilic for the nucleophilic attack by ethanol.

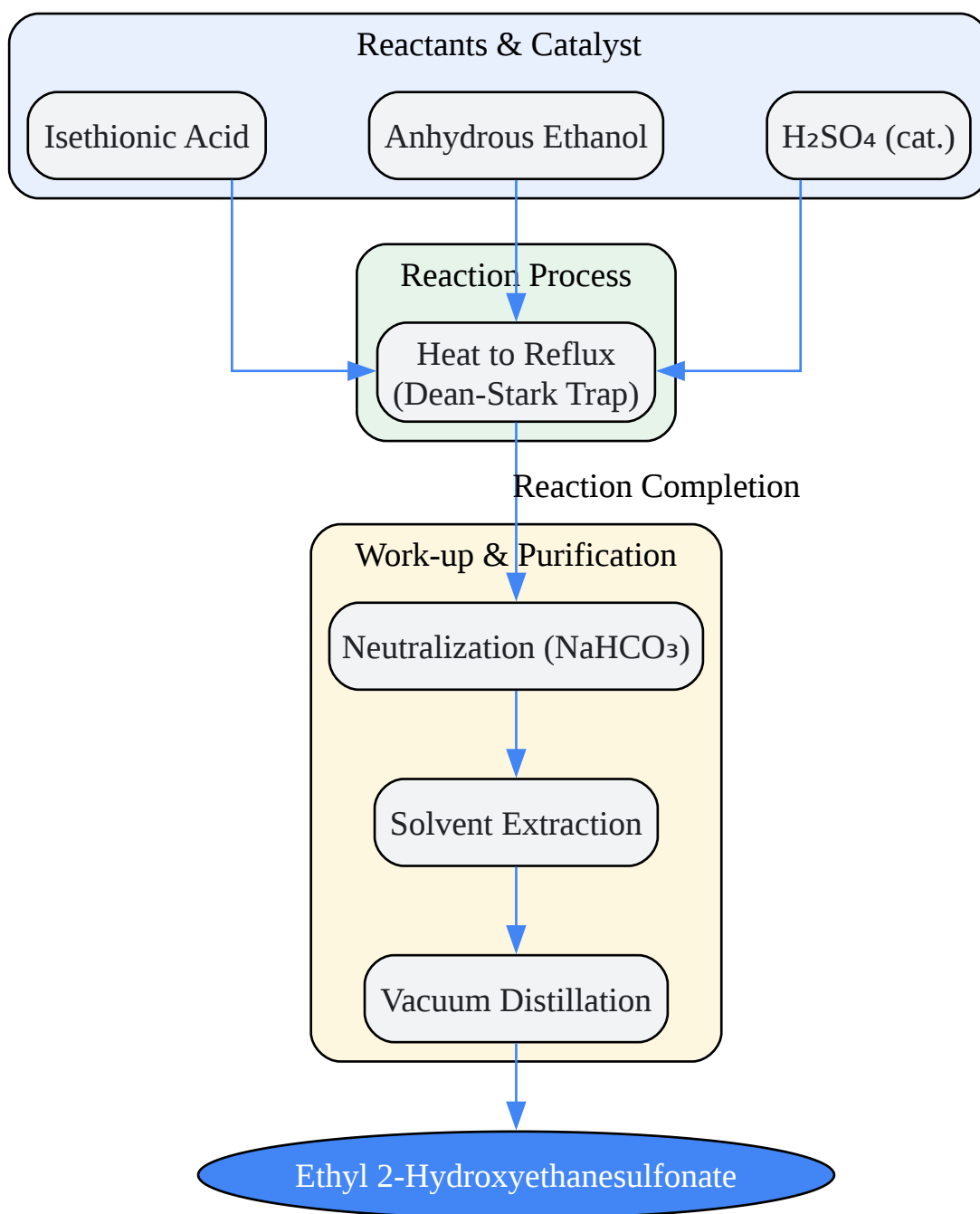
Step-by-Step Methodology:

- **Reactor Setup:** A 500 mL round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a Dean-Stark apparatus to remove water, driving the equilibrium towards the

product.

- **Reagent Charging:** Charge the flask with isethionic acid (2-hydroxyethanesulfonic acid, 1.0 mol) and an excess of anhydrous ethanol (3.0 mol).
- **Catalyst Addition:** Add a catalytic amount of a strong acid, such as sulfuric acid (0.05 mol), to protonate the sulfonic acid.
- **Reaction:** Heat the mixture to reflux. The water produced during the esterification will be azeotropically removed and collected in the Dean-Stark trap. Monitor the reaction progress by thin-layer chromatography (TLC).
- **Work-up:** Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature. Neutralize the catalyst with a mild base, such as sodium bicarbonate solution.
- **Extraction:** Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent like ethyl acetate (3 x 100 mL).
- **Purification:** Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by vacuum distillation to yield pure Ethyl 2-hydroxyethanesulfonate.

Workflow Diagram:



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Caption: Synthesis workflow for Ethyl 2-hydroxyethanesulfonate.

Section 3: Chemical Reactivity and Mechanistic Insights

The reactivity of Ethyl 2-hydroxyethanesulfonate is governed by its three distinct functional groups, providing multiple sites for chemical modification[2].

- **Hydroxyl (-OH) Group:** As a primary alcohol, this group can undergo esterification, oxidation to an aldehyde or carboxylic acid, and various substitution reactions. This functionality is key for attaching the molecule to other scaffolds or modifying its properties.
- **Sulfonate Ester (-SO₃R) Group:** The sulfonyl moiety is a strong electron-withdrawing group, which influences the acidity of adjacent protons. The ester itself can act as a leaving group in nucleophilic substitution reactions, although it is generally more stable than tosylates or mesylates.
- **Ethoxy (-OCH₂CH₃) Group:** This group is relatively stable but can be cleaved under harsh acidic conditions[2].

The interplay of these groups makes the molecule a versatile building block. For instance, the hydroxyl group can be used as a handle to link the sulfonate moiety to a larger molecule, a common strategy in the development of prodrugs or targeted therapeutic agents[3].

Section 4: Applications in Research and Drug Development

The presence of the sulfonate ester group makes Ethyl 2-hydroxyethanesulfonate particularly relevant to pharmaceutical sciences. Sulfonamides and sulfonate esters are foundational scaffolds in a wide array of therapeutic agents[4].

Role as a Synthetic Intermediate:

Ethyl 2-hydroxyethanesulfonate is a valuable intermediate for synthesizing more complex molecules, including:

- **Specialized Surfactants:** The hydrophilic sulfonate head and the reactive hydroxyl tail allow for the creation of novel surfactants[2].
- **Polymeric Materials:** The hydroxyl group can be polymerized to create functional polymers with unique properties[2].

- **Heterocyclic Compounds:** It can serve as a precursor in the synthesis of various sulfur-containing heterocyclic systems[2].

Potential in Drug Discovery:

Compounds containing the sulfonyl group have demonstrated significant biological activities. Ethyl 2-hydroxyethanesulfonate and its derivatives can serve as building blocks for drug candidates in several therapeutic areas:

- **Enzyme Inhibitors:** The sulfonate group can mimic the tetrahedral transition state of certain enzymatic reactions, making it a valuable pharmacophore for designing enzyme inhibitors[2].
- **Anti-inflammatory Agents:** Many non-steroidal anti-inflammatory drugs (NSAIDs) and other anti-inflammatory compounds incorporate sulfonyl groups[2].
- **Prodrug Development:** The molecule's structure is suitable for creating prodrugs. The hydroxyl group can be linked to a parent drug, and the sulfonate ester can be designed to be cleaved under specific physiological conditions, releasing the active pharmaceutical ingredient (API)[3].

It is critical to note that simple sulfonate esters, such as ethyl methanesulfonate (EMS), are known genotoxic impurities[1][5]. Therefore, in any pharmaceutical application, rigorous control and risk mitigation strategies must be employed to ensure that residual levels of potentially genotoxic intermediates are well below the threshold of toxicological concern (TTC)[1][5].

Section 5: Spectroscopic Characterization

While a public-facing, peer-reviewed spectrum for this specific compound is not readily available, its structure allows for a reliable prediction of its key spectroscopic features. Spectroscopic techniques are essential for confirming the structure and purity of synthesized molecules[6].

- **^1H NMR Spectroscopy:** The proton NMR spectrum is expected to show characteristic signals: a triplet and a quartet for the ethoxy group protons, and two triplets for the two methylene groups of the hydroxyethanesulfonate backbone. The hydroxyl proton would appear as a broad singlet.

- ¹³C NMR Spectroscopy: The carbon NMR would display four distinct signals corresponding to the two carbons of the ethoxy group and the two carbons of the ethan-sulfonate backbone.
- Infrared (IR) Spectroscopy: The IR spectrum would be dominated by strong absorption bands characteristic of the S=O stretching in the sulfonate ester group (typically around 1350 cm⁻¹ and 1175 cm⁻¹). A broad absorption band for the O-H stretch of the alcohol group would also be prominent around 3300-3500 cm⁻¹[7].

Section 6: Safety, Handling, and Storage

As a sulfonate ester, Ethyl 2-hydroxyethanesulfonate should be handled with care, assuming potential hazards based on related compounds like ethyl methanesulfonate[8][9].

Precautionary Measures:

- Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles with side shields, and a lab coat. All handling should be performed in a chemical fume hood to avoid inhalation of vapors[9].
- Handling: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale. Wash hands thoroughly after handling.
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. It may be moisture-sensitive, so storage under an inert atmosphere is recommended[9].
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations[8].

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